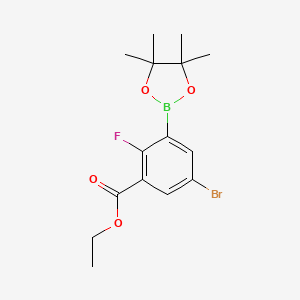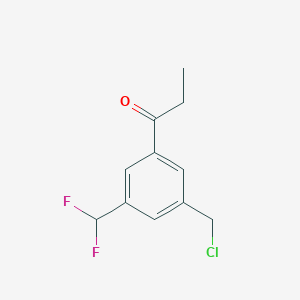
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H11ClF2O It is a derivative of propanone, featuring a chloromethyl and a difluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with a suitable aromatic compound, such as 3-(chloromethyl)-5-(difluoromethyl)benzene.
Friedel-Crafts Acylation: The aromatic compound undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the propanone moiety to the aromatic ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and difluoromethyl groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(3-(Chloromethyl)-4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of difluoromethyl.
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one: Contains a trifluoromethyl group instead of difluoromethyl.
Uniqueness
1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and difluoromethyl groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H11ClF2O |
|---|---|
Molekulargewicht |
232.65 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)-5-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)8-3-7(6-12)4-9(5-8)11(13)14/h3-5,11H,2,6H2,1H3 |
InChI-Schlüssel |
XPCFCFBEINCIHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC(=CC(=C1)C(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


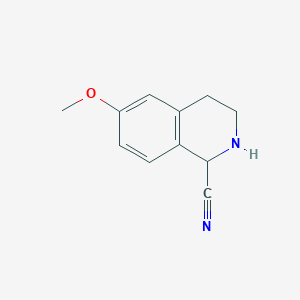
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
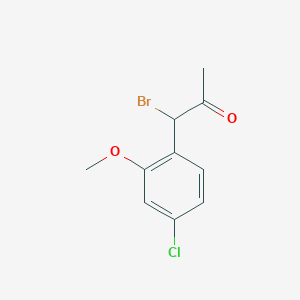
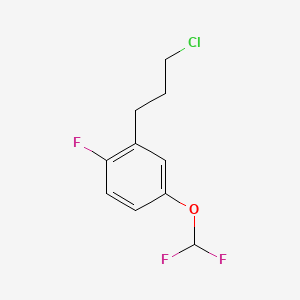
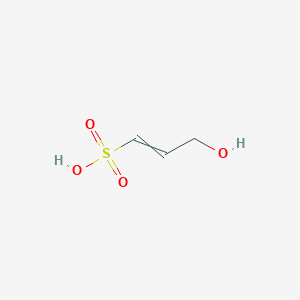
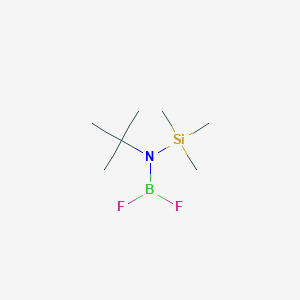
![Dimethyl (5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14062732.png)

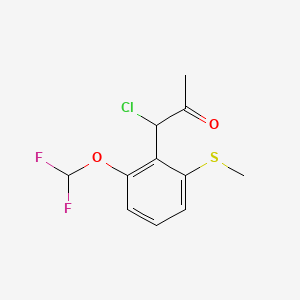

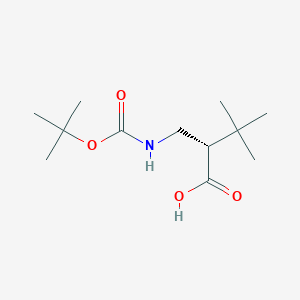

![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
